3-(2-chloropropanamido)-N,N-diethylbenzamide
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Description
The compound “3-(2-chloropropanamido)-N,N-diethylbenzamide” is likely an organic compound containing a benzamide group, a chloropropanamido group, and a diethylamino group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2), the chloropropanamido group consists of a three-carbon chain with a chlorine atom and an amide group, and the diethylamino group consists of an amine group attached to two ethyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzoyl chloride with 2-chloropropanamide, followed by the reaction of the resulting product with diethylamine. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a carboxamide group, a chloropropanamido group, and a diethylamino group. The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide groups could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of the polar amide groups and the aromatic benzene ring could suggest that the compound has some degree of solubility in polar solvents.Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The study of benzamide derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This compound, with its combination of a benzamide group, a chloropropanamido group, and a diethylamino group, could potentially be of interest in these areas. Further studies could explore its synthesis, properties, and potential biological activity.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature references would be needed.
properties
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropropanamido)-N,N-diethylbenzamide |
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